[(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate
Description
The compound [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate is a nitro-substituted indole derivative characterized by a 2,4-dichlorobenzyl group at the N1 position and an acetoxyimino moiety at the C3 position. Its molecular formula is C₁₈H₁₃Cl₂N₃O₅, with a molar mass of 422.22 g/mol. The Z-configuration of the imino group is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.
This compound belongs to a class of Schiff base analogs, often synthesized via condensation reactions between substituted indole aldehydes and hydroxylamine derivatives under acidic conditions.
Properties
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O5/c1-9(23)27-20-16-13-7-12(22(25)26)4-5-15(13)21(17(16)24)8-10-2-3-11(18)6-14(10)19/h2-7H,8H2,1H3/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGSPYRVOWOQBT-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a suitable precursor, such as 2-nitrobenzaldehyde, which undergoes a Fischer indole synthesis to form the indole core.
Introduction of the Dichlorophenyl Group: The indole core is then reacted with 2,4-dichlorobenzyl chloride under basic conditions to introduce the dichlorophenyl group.
Formation of the Nitro Group: Nitration of the indole ring is carried out using a nitrating agent like nitric acid.
Formation of the Acetate Group: Finally, the compound is reacted with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the indole ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Reduction: Formation of the corresponding amino derivative.
Oxidation: Formation of various oxidized products of the indole ring.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to understand its interaction with biological targets.
Medicine
In medicinal chemistry, [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate is investigated for its potential as a therapeutic agent. Its derivatives are explored for their efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate involves its interaction with specific molecular targets. The nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that induce cellular damage. The dichlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 2,4-dichlorobenzyl group increases lipophilicity compared to phenyl or 4-chlorobenzyl groups, impacting membrane permeability in biological systems.
- Steric Factors : Bulkier substituents (e.g., trifluoromethyl) may hinder molecular packing, affecting crystallinity and solubility .
Crystallographic and Structural Validation
Crystal structures of related compounds are determined using SHELX for refinement () and visualized via ORTEP (). Key findings:
- Hydrogen Bonding: The acetoxyimino group participates in C=O···H-N hydrogen bonds, forming dimers or chains (graph set analysis: C(4) or R₂²(8) motifs) .
- Displacement Parameters : Anisotropic displacement ellipsoids (ORTEP) reveal planar indole cores, with slight distortions from bulky substituents .
- Validation : Tools like PLATON () ensure absence of crystallographic disorders, critical for accurate structure-property correlations.
Biological Activity
The compound [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate, also known by its CAS number 303998-39-2, is a derivative of indole that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is . The presence of the 2,4-dichlorophenyl group and the nitro group are significant for its biological activity. The indole core is known for its ability to interact with various biological targets.
Antitumor Activity
Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives containing indole and nitro groups have shown efficacy against various cancer cell lines. A study highlighted that pyrazole derivatives with similar substituents demonstrated significant inhibitory effects on cancer cell proliferation, specifically targeting BRAF(V600E) and EGFR pathways .
| Compound Type | Target Pathway | Activity Level |
|---|---|---|
| Indole Derivatives | BRAF(V600E) | High |
| Nitro Compounds | EGFR | Moderate |
Anti-inflammatory and Antibacterial Effects
The compound's structure suggests potential anti-inflammatory and antibacterial activities. Similar compounds have been reported to inhibit inflammatory responses through the modulation of cytokine production and have shown effectiveness against bacterial strains in vitro. For example, a related indole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The SAR of indole derivatives indicates that modifications at the 5-position (such as nitro substitution) enhance biological activity by increasing lipophilicity and improving binding affinity to target proteins. The dichlorophenyl moiety contributes to the compound's overall potency by facilitating interactions with specific receptors or enzymes involved in disease pathways.
Study 1: Antitumor Efficacy
In a recent study, [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino acetate was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. Apoptosis assays confirmed that the compound induced programmed cell death via the intrinsic pathway.
Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of similar indole derivatives in a murine model of arthritis. The results demonstrated a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that the compound may modulate immune responses effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
